Bienvenue dans la boutique en ligne BenchChem!

Cloforex

anorectic food consumption weight gain

Cloforex (CAS 14261-75-7, trade names Frenapyl, Oberex) is an orally active anorectic agent belonging to the amphetamine class, specifically designed as a prodrug of chlorphentermine. It was developed in the 1960s and briefly marketed for obesity treatment before being withdrawn in 1969 due to safety concerns, including cardiovascular toxicity in preclinical models.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 14261-75-7
Cat. No. B087936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloforex
CAS14261-75-7
Synonymscloforex
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)
InChIKeyTZWKUQDQKPYNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cloforex (CAS 14261-75-7): Prodrug to Chlorphentermine for Anorectic Research and Pulmonary Lipidosis Models


Cloforex (CAS 14261-75-7, trade names Frenapyl, Oberex) is an orally active anorectic agent belonging to the amphetamine class, specifically designed as a prodrug of chlorphentermine . It was developed in the 1960s and briefly marketed for obesity treatment before being withdrawn in 1969 due to safety concerns, including cardiovascular toxicity in preclinical models [1]. Contemporary scientific interest in Cloforex centers on its utility as a research tool for inducing pulmonary lipid histiocytosis (foam cell accumulation) in rodent models, rather than any clinical application .

Why Substituting Cloforex with Chlorphentermine or Other Anorectics Compromises Experimental Reproducibility


Cloforex is a specific prodrug of chlorphentermine, meaning its in vivo activity and pharmacokinetic profile are contingent upon metabolic conversion, which may differ from direct administration of the active parent compound in terms of tissue distribution and temporal dynamics [1]. Generic substitution with chlorphentermine alters the experimental system by bypassing this prodrug conversion step, potentially affecting the kinetics and magnitude of induced toxicities such as pulmonary lipid histiocytosis. Furthermore, Cloforex itself exhibits distinct toxicological properties, including an LD50 of 100 mg/kg, which necessitates precise dosing in research applications and cannot be assumed from data on its metabolite alone [2].

Quantitative Differentiation of Cloforex vs. Chlorphentermine and Class Analogs: A Procurement Evidence Guide


Comparative Anorectic Potency and Reversibility in Rat Model: Cloforex vs. Chlorphentermine

In a direct head-to-head study, Cloforex at 25 mg/kg inhibited food consumption but not weight gain, whereas chlorphentermine at 75 mg/kg suppressed both parameters. The suppressive effects of both drugs on weight gain and food consumption disappeared rapidly upon cessation [1].

anorectic food consumption weight gain

Induction of Pulmonary Lipid Histiocytosis: Comparable Potency to Chlorphentermine in Rat Model

Cloforex (at 75 mg/kg) and chlorphentermine (at 75 mg/kg) both induced pulmonary lipid histiocytosis in rats, confirming Cloforex's utility as a prodrug model for this specific toxicity. The study further established that induction of pulmonary lipid histiocytosis and pulmonary hypertension are independent events [1].

pulmonary lipidosis histiocytosis toxicity

Acute Toxicity Profile: LD50 of 100 mg/kg and Cardiovascular Toxicity Classification

Cloforex is classified with a toxicity class of 3 and a cardiovascular toxicity type, with a reported LD50 of 100 mg/kg [1]. This quantitative toxicity metric provides a benchmark for safe handling and dosing in preclinical research, differentiating it from other anorectics with potentially different safety margins.

toxicity LD50 safety

Regulatory and Approval Status: Withdrawn from Market Due to Safety Concerns

Cloforex was first approved in 1968 but was withdrawn by 1969 due to drug safety reasons [1]. It is listed as a controlled substance in French regulations concerning doping agents [2]. This contrasts with other anorectics that may have different regulatory histories or current approval statuses, which is a critical consideration for procurement and intended use.

regulatory withdrawn approval

Analytical Method for Quantitation: Validated Reverse-Phase HPLC Method with Simple Conditions

A specific reverse-phase (RP) HPLC method for Cloforex has been developed using a Newcrom R1 column, with a mobile phase of acetonitrile, water, and phosphoric acid. The method is scalable for preparative separation and suitable for pharmacokinetic studies [1]. This provides a documented, reproducible analytical protocol for Cloforex, which may not be readily available for less-studied analogs.

analytical HPLC pharmacokinetics

Commercial Availability and Purity Specification: Minimum 98% Purity (NLT 98%) from ISO-Certified Supplier

Cloforex is commercially available with a certified purity of NLT 98% from ISO-certified suppliers, ensuring a high-quality standard suitable for pharmaceutical research and quality control applications . This specification provides a clear benchmark for procurement, differentiating it from compounds of unknown or lower purity.

procurement purity vendor

Optimal Research and Procurement Scenarios for Cloforex (CAS 14261-75-7)


Preclinical Studies Requiring a Validated Prodrug Model for Pulmonary Lipid Histiocytosis

Cloforex is specifically indicated for research applications where a reproducible model of pulmonary lipid histiocytosis (foam cell accumulation) is required. Its equivalent potency to chlorphentermine at 75 mg/kg in rats [1] makes it a reliable tool for studying the mechanisms and reversal of this specific drug-induced toxicity.

Pharmacokinetic and Metabolism Studies Involving Prodrug Conversion to Chlorphentermine

Cloforex is ideal for investigations into the pharmacokinetics and metabolism of anorectic prodrugs, specifically the conversion of Cloforex to its active metabolite chlorphentermine. The documented HPLC method [2] facilitates accurate quantitation of Cloforex and its metabolites in biological matrices.

Comparative Toxicology and Safety Pharmacology Assessments

Cloforex, with its well-defined acute toxicity profile (LD50 100 mg/kg, cardiovascular toxicity) [3], is a suitable compound for comparative toxicology studies. It can serve as a reference compound for evaluating the safety profiles of novel anorectic agents or related chemical series.

Pharmaceutical Quality Control and Analytical Method Development

The availability of a specific RP-HPLC method [2] and a commercial supply with a certified purity of NLT 98% makes Cloforex a practical standard for analytical method development, validation, and quality control procedures in pharmaceutical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloforex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.